Testosterone-1,2-D2

Description

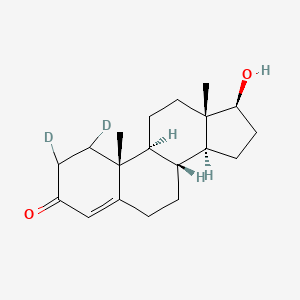

Testosterone-1,2-D2 (CAS 3268-78-8) is a deuterium-labeled analog of testosterone, where two hydrogen atoms at the 1 and 2 positions of the steroid A-ring are replaced with deuterium isotopes. This modification retains the structural and functional integrity of native testosterone while providing distinct physicochemical properties critical for analytical applications. Deuterated testosterone derivatives like this compound are primarily employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the precision and accuracy of hormone quantification in biological matrices such as serum .

Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-1,2-dideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7D,9D/t7?,9?,14-,15-,16-,17-,18-,19- |

InChI Key |

MUMGGOZAMZWBJJ-STRNNTJCSA-N |

Isomeric SMILES |

[2H]C1C([C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C)C)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Testosterone Acetate (Precursor Formation)

The initial step involves esterification of testosterone to produce testosterone acetate, which serves as the substrate for deuterium labeling. This process is well-documented in chemical literature and laboratory protocols.

-

- Testosterone reacts with acetic anhydride to form testosterone acetate via esterification.

- The reaction typically proceeds in an inert solvent like pyridine or dichloromethane, with catalytic or stoichiometric amounts of acetic anhydride.

- The reaction mixture is stirred under controlled temperature conditions (often room temperature to slightly elevated temperatures, around 25-40°C).

- The product is purified through recrystallization in acetone and n-hexane (ratio 15:1), yielding high purity testosterone acetate with approximately 80% efficiency.

Chemical Reaction :

$$

\text{Testosterone} + \text{Acetic Anhydride} \rightarrow \text{Testosterone Acetate} + \text{Acetic Acid}

$$-

- Yield: ~73%

- Purity: >98% as confirmed by melting point, TLC, and GC-MS analyses.

Selective Dehydrogenation to Introduce Deuterium

The core of the preparation involves selective hydrogenation of the 1,2-double bond in testosterone acetate using deuterium gas (D₂), replacing hydrogen atoms with deuterium at specific positions.

-

- The esterified testosterone (testosterone acetate) is subjected to catalytic hydrogenation in a deuterium atmosphere.

- Catalyst: Palladium on carbon (Pd/C) at low pressure.

- Solvent: Dioxane or similar inert solvent.

- Conditions: Low pressure D₂ gas, ambient or slightly elevated temperature (~25-50°C).

- Reaction duration: Typically several hours to ensure complete deuteration at the targeted positions.

-

- The process involves the addition of deuterium across the 1,2-double bond, converting it into a saturated bond with deuterium atoms incorporated at positions 1 and 2.

Reaction Scheme :

$$

\text{Testosterone Acetate} + \text{D}2 \xrightarrow[\text{Pd/C}]{\text{hydrogenation}} \text{Deuterated Testosterone Acetate (Testosterone-1,2-D}2\text{)}

$$-

- Dehydrogenation yields approximately 82%, with high isotopic purity (>98%) confirmed via GC-MS and melting point analysis.

-

- The product undergoes recrystallization from acetone/n-hexane and ethanol to remove residual catalyst and unreacted materials.

Hydrolysis to Free Testosterone-1,2-D2

The deuterated ester (testosterone acetate) is hydrolyzed to free this compound.

- Hydrolysis Conditions :

- Basic hydrolysis using aqueous sodium hydroxide or similar base.

- Reaction performed at room temperature or slightly elevated temperatures.

- Purification involves recrystallization and chromatography to ensure high purity.

Analytical Characterization

The final product’s purity and isotopic enrichment are confirmed through:

- Melting point determination

- Thin-layer chromatography (TLC)

- Gas chromatography-mass spectrometry (GC-MS), confirming >98% deuterium incorporation

Summary of Material and Reaction Conditions

| Step | Reagents & Conditions | Yield | Purity & Notes |

|---|---|---|---|

| Esterification | Testosterone + Acetic Anhydride | 73% | Recrystallized in acetone/n-hexane |

| Deuteration | Testosterone Acetate + D₂, Pd/C catalyst | 82% | Recrystallized in acetone/n-hexane, ethanol |

| Hydrolysis | NaOH or similar base | - | Purified by recrystallization |

Chemical Reactions Analysis

Types of Reactions

Testosterone-1,2-D2 undergoes various chemical reactions similar to non-deuterated testosterone. These include:

Oxidation: Conversion to androstenedione using oxidizing agents like chromium trioxide.

Reduction: Reduction to dihydrotestosterone using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation reactions where hydrogen atoms are replaced with halogens using reagents like bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Androstenedione.

Reduction: Dihydrotestosterone.

Substitution: Halogenated testosterone derivatives.

Scientific Research Applications

Testosterone-1,2-D2 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolism of testosterone in the body.

Environmental Studies: Employed to study the degradation of testosterone in natural waters.

Medical Research: Investigated for its role in hormone replacement therapy and its effects on muscle growth and development

Mechanism of Action

Testosterone-1,2-D2 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium does not significantly alter the mechanism of action compared to non-deuterated testosterone .

Comparison with Similar Compounds

Testosterone and Its Esters

Native Testosterone (CAS 58-22-0):

- Structure/Function: The parent hormone with a 17-beta hydroxyl group, responsible for androgenic and anabolic activity.

- Applications: Used clinically in testosterone replacement therapy (TRT).

- Key Difference: Unlike Testosterone-1,2-D2, native testosterone is metabolized rapidly in vivo (e.g., to dihydrotestosterone, DHT) and requires frequent dosing .

Testosterone Esters (e.g., Testosterone Enanthate, Caproate):

- Structure/Function: Modified at the 17-beta hydroxyl group with ester chains (e.g., enanthate: C7H14O2) to increase lipophilicity and prolong half-life.

- Applications: Long-acting injectable formulations for TRT.

- Key Difference: These esters are pharmacologically active derivatives designed for sustained release, whereas this compound is inert and used solely for analytical standardization .

Deuterated Testosterone Analogs

Testosterone-d3 (CAS Not Specified):

- Structure/Function: Deuterium substitution at three positions (e.g., 16, 17, or other carbons).

- Applications: Internal standard in LC-MS/MS for testosterone assays.

Estrone-d2 (CAS 56588-58-0):

- Structure/Function: Deuterated estrogen analog with deuterium at two positions.

- Applications: Internal standard for estradiol and estrone quantification.

- Key Difference: While structurally distinct from testosterone, Estrone-d2 exemplifies the broader use of deuterated steroids in hormone assays. This compound fills a parallel niche for androgen analysis .

Isotopic Variants in Research

Testosterone-1,2-t (Tritiated Testosterone):

- Structure/Function: Tritium isotopes at the 1 and 2 positions.

- Applications: Radiolabeled tracer in metabolic studies (e.g., conversion to DHT).

- Key Difference: Tritium’s beta radiation limits its use in clinical diagnostics, whereas this compound’s non-radioactive deuterium is safer and compatible with high-throughput clinical labs .

Analytical and Metabolic Considerations

Role in LC-MS/MS Assays

This compound is indispensable in modern steroid hormone analysis due to:

- Matrix Effect Compensation: Corrects for ion suppression/enhancement caused by co-eluting substances in serum .

- Co-Elution: Matches the retention time of native testosterone, ensuring accurate recovery calculations during liquid-liquid extraction (e.g., hexane/ethyl acetate) .

- Sensitivity: Enables detection limits as low as 0.1 ng/mL, critical for measuring low testosterone levels in women and children .

Metabolic Stability

However, isotopic effects may slightly alter reaction rates in vitro, necessitating validation for specific assay conditions .

Comparative Data Table

| Compound | CAS Number | Modification | Primary Use | Key Advantage | Limitation |

|---|---|---|---|---|---|

| This compound | 3268-78-8 | Deuterium at C1, C2 | LC-MS/MS internal standard | Optimal co-elution with native testosterone | Higher synthesis cost vs. non-deuterated |

| Testosterone-d3 | N/A | Deuterium at C16, C17 | LC-MS/MS internal standard | Suitable for multi-analyte panels | Potential chromatographic shift |

| Testosterone Enanthate | 5874-98-6 | 17-beta enanthate ester | Long-acting TRT | Extended half-life (7–10 days) | Requires intramuscular injection |

| Estrone-d2 | 56588-58-0 | Deuterium at C2, C4 | Estrogen assay internal standard | Cross-validated for estrogen panels | Not applicable to androgen analysis |

Research Findings and Validation

- Method Validation: Studies demonstrate that this compound achieves >98% accuracy in serum testosterone quantification when paired with isotope dilution LC-MS/MS, outperforming non-deuterated analogs .

- Interference Testing: Structurally similar steroids (e.g., DHT, androstenedione) show baseline chromatographic separation from this compound, confirming assay specificity .

- Regulatory Compliance: Aligns with CLSI and FDA guidelines for steroid hormone analysis, ensuring reproducibility across laboratories .

Q & A

Q. What is the role of Testosterone-1,2-D2 in experimental design for hormone metabolism studies?

this compound serves as a deuterated internal standard (IS) in mass spectrometry-based assays, enabling precise quantification of endogenous testosterone by compensating for matrix effects and ionization variability. Researchers should spike samples with a known concentration of this compound prior to extraction to calculate analyte recovery and correct for procedural losses. This approach minimizes variability in sample preparation and instrument response, particularly in complex biological matrices like serum or tissue homogenates .

Q. What validated analytical methods are recommended for quantifying this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution is the gold standard. Key steps include:

- Derivatization (e.g., silylation) to enhance volatility.

- Use of dual ISs (e.g., tridecanoic-2,2-d2 acid for free analytes, glyceryl tri(hexadecanoate-2,2-d2) for lipid-bound fractions) to normalize recovery across phases .

- Calibration curves with 1/x weighting to improve accuracy at low concentrations . Method validation should include stability tests (e.g., freeze-thaw cycles, benchtop stability) and recovery assessments (82–90% for deuterated analogs) .

Q. How should researchers design experiments to assess isotopic interference when using this compound?

- Conduct cross-reactivity studies with structurally similar steroids (e.g., DHT, androstenedione) to evaluate specificity.

- Validate assay selectivity by spiking deuterated and non-deuterated analogs into blank matrices and quantifying signal overlap.

- Use high-resolution MS to resolve isotopic clusters, ensuring the D2 label does not overlap with natural abundance isotopes of other analytes .

Advanced Research Questions

Q. How can researchers resolve contradictions in testosterone quantification data across studies using this compound?

Contradictions often arise from methodological variability. Critical steps include:

- Standardization : Adopt accuracy-based calibration traceable to reference materials (e.g., NIST SRMs) .

- Pre-analytical controls : Document sample handling (e.g., storage temperature, freeze-thaw cycles) to mitigate pre-analytical degradation .

- Critical appraisal : Use checklists (e.g., Table 3 in ) to evaluate study design, assay validation, and statistical rigor. For example, inconsistent correlations between hormonal parameters and clinical outcomes may stem from unvalidated questionnaires or non-standardized assays .

Q. What strategies optimize the sensitivity of this compound-based assays for low-concentration samples (e.g., pediatric or female cohorts)?

- Lower limits of quantification (LLOQ) : Enhance sensitivity via:

- Solid-phase extraction (SPE) to concentrate analytes.

- Chemical derivatization (e.g., pentafluorophenyldimethylsilyl) to improve ionization efficiency.

Q. How can researchers ensure reproducibility in longitudinal studies involving this compound?

- Batch-to-batch consistency : Use the same lot of deuterated IS throughout the study to avoid variability in isotopic purity.

- Inter-assay precision : Include QC samples at low, medium, and high concentrations in each batch, with acceptance criteria for CV (<15%) and recovery (85–115%) .

- Documentation : Adhere to FAIR data principles by detailing extraction protocols, instrument parameters, and raw data archiving in repositories like MetaboLights .

Q. What advanced statistical approaches are recommended for analyzing multi-omics data in testosterone research using deuterated tracers?

- Multivariate analysis : Apply partial least squares-discriminant analysis (PLS-DA) to integrate metabolomic, proteomic, and transcriptomic datasets, identifying covariation patterns between testosterone dynamics and downstream pathways.

- Bayesian hierarchical modeling : Account for nested variables (e.g., individual differences in steroidogenesis enzymes) when modeling dose-response relationships .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies between immunoassay and MS-based testosterone measurements in studies using this compound?

- Cross-validation : Run parallel analyses on a subset of samples using both methods. Immunoassays often overestimate testosterone due to cross-reactivity with DHT or other androgens, whereas MS provides specificity .

- Harmonization initiatives : Follow Endocrine Society guidelines to transition to accuracy-based MS methods in clinical research, ensuring data comparability across cohorts .

Q. What are the best practices for integrating this compound data into systems biology models?

- Compartmental modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to simulate testosterone distribution between free, albumin-bound, and SHBG-bound states, incorporating deuterated tracer kinetics.

- Open-source tools : Leverage platforms like COPASI or SBML for model sharing and reproducibility .

Q. How can deuterium labeling in this compound inform studies on androgen receptor (AR) signaling dynamics?

- Pulse-chase experiments : Track deuterated testosterone uptake and AR nuclear translocation via fluorescence-activated cell sorting (FACS) combined with MS.

- Stable isotope-resolved metabolomics : Map deuterium incorporation into downstream metabolites (e.g., DHT, estradiol) to quantify pathway flux .

Critical Appraisal and Reporting

Q. What ethical and reporting standards apply to studies using this compound?

- Ethical compliance : Document IRB approval for human studies, including informed consent for hormone measurements. For animal studies, follow ARRIVE guidelines .

- Transparency : Disclose deuterated IS sources, purity certificates, and assay validation data in supplementary materials. Reference reporting standards like MIAME for omics data .

Q. How should researchers handle conflicting data on testosterone’s role in metabolic pathways when using deuterated tracers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.